3-(Acetyloxy)-4-formylphenyl acetate
CAS No.:
Cat. No.: VC14423357
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O5 |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | (3-acetyloxy-4-formylphenyl) acetate |
| Standard InChI | InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)11(5-10)16-8(2)14/h3-6H,1-2H3 |
| Standard InChI Key | CMOYCZQBKLDPNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)C=O)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
3-(Acetyloxy)-4-formylphenyl acetate (IUPAC: (3-acetyloxy-4-formylphenyl) acetate) features a benzene ring substituted with an acetyloxy group (–OAc) at position 3 and a formyl group (–CHO) at position 4, with an additional acetate ester at the phenolic oxygen (Fig. 1). Its molecular formula is C₁₁H₁₀O₅, and its theoretical molecular weight is 222.19 g/mol.
Key Structural Features:
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Aromatic Core: The benzene ring provides stability and directs electrophilic substitution reactions.
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Electron-Withdrawing Groups: The formyl (–CHO) and acetyloxy (–OAc) groups deactivate the ring, favoring meta/para substitution patterns in further reactions .
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Ester Functionality: The acetate group enhances solubility in organic solvents and influences hydrolytic stability.
Comparison with Analogues:
Synthesis and Production
While no explicit synthesis routes for 3-(acetyloxy)-4-formylphenyl acetate are reported, plausible methods can be extrapolated from analogous compounds:
Acetylation of 3-Hydroxy-4-formylphenol
A two-step process involving:
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Formylation: Introduction of the –CHO group via Vilsmeier-Haack reaction on 3-hydroxyacetophenone.
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Acetylation: Protection of the phenolic –OH and existing –OH groups using acetic anhydride under basic conditions (e.g., pyridine) .
Reaction Scheme:
Industrial Considerations
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Continuous Flow Reactors: Improve yield and safety by minimizing side reactions.
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Catalytic Systems: Acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) may optimize esterification .
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
Oxidation and Reduction
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Formyl Group:
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Acetate Esters: Resist mild oxidizing agents but hydrolyze under acidic/basic conditions.
Nucleophilic Substitution
The electron-deficient aromatic ring undergoes substitution with strong nucleophiles (e.g., amines):
Applications and Research Frontiers
Pharmaceutical Intermediates
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Antimicrobial Agents: Analogues like 4-acetoxybenzaldehyde show inhibitory effects against Staphylococcus aureus.
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Prodrug Design: Ester groups enhance membrane permeability, enabling targeted drug delivery .
Polymer Chemistry
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Polymer Backbones: Incorporation into polyesters or polyamides via condensation polymerization .
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Crosslinking Agents: Formaldehyde release upon hydrolysis enables resin curing.
Flavor and Fragrance Industry
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